![molecular formula C11H20F2N2O2 B15232136 tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B15232136.png)
tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate: is a synthetic organic compound with the molecular formula C11H20F2N2O2 It is characterized by the presence of a tert-butyl carbamate group attached to a difluorocyclopentyl ring, which is further substituted with an aminomethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate typically involves the following steps:
Formation of the Cyclopentyl Ring: The initial step involves the formation of the cyclopentyl ring with the desired stereochemistry. This can be achieved through various cyclization reactions.
Introduction of the Difluoro Substituents: The difluoro groups are introduced using fluorinating agents under controlled conditions to ensure selective substitution.
Attachment of the Aminomethyl Group: The aminomethyl group is introduced through nucleophilic substitution reactions, often using amine precursors.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This is typically achieved by reacting the amine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its ability to interact with active sites.
Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: It is used in the development of novel materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The difluoro groups enhance its binding affinity and specificity by providing additional points of interaction.
相似化合物的比较
- tert-Butyl N-[(1S,2S)-2-(aminomethyl)cyclopentyl]carbamate
- tert-Butyl N-[(1S,2S)-2-(aminomethyl)-4-fluorocyclopentyl]carbamate
Uniqueness: The presence of two difluoro groups in tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate distinguishes it from similar compounds. These groups enhance its chemical stability, binding affinity, and specificity, making it a valuable compound in various research applications.
属性
分子式 |
C11H20F2N2O2 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-8-5-11(12,13)4-7(8)6-14/h7-8H,4-6,14H2,1-3H3,(H,15,16)/t7-,8-/m0/s1 |
InChI 键 |
VVELVTZNGOELGD-YUMQZZPRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(C[C@H]1CN)(F)F |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC(CC1CN)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


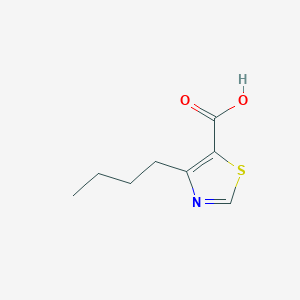
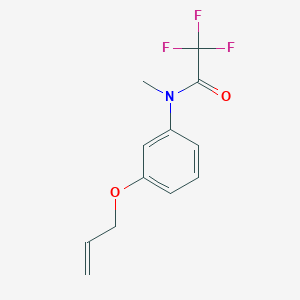
![N-Cyclopentyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B15232081.png)
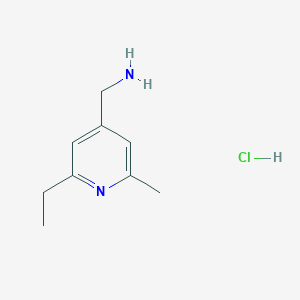
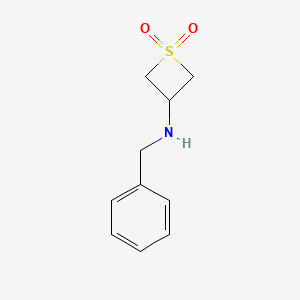
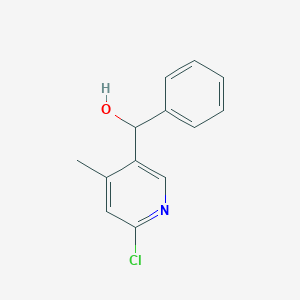
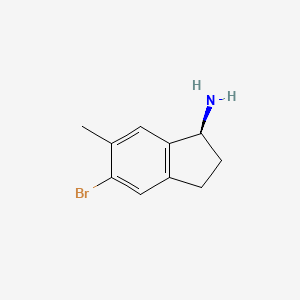

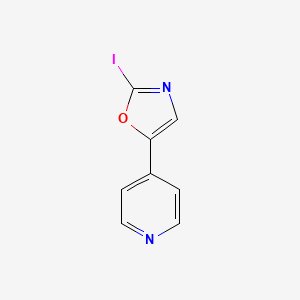


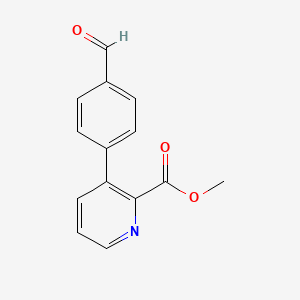
![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)

